![molecular formula C26H23NO4 B2528816 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid CAS No. 2377035-69-1](/img/structure/B2528816.png)
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, Fmoc amino acids are typically synthesized by reacting the corresponding amino acid with 9-fluorenylmethyl chloroformate .Molecular Structure Analysis
The compound likely contains a fluorenyl group attached to an amino acid via a methyloxycarbonyl linkage .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis .Physical And Chemical Properties Analysis
Physical and chemical properties can vary greatly depending on the specific structure of the compound .Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups alongside various acid- and base-labile protecting groups. This protection strategy allows for the selective removal of the Fmoc group without affecting other sensitive functional groups, demonstrating its utility in the synthesis of complex molecules such as oligonucleotides and peptides (C. Gioeli & J. Chattopadhyaya, 1982).
Synthesis of N-Substituted Hydroxamic Acids
The N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo efficient condensation with solid supports to facilitate the synthesis of structurally diverse N-substituted hydroxamic acids, highlighting the role of this functional group in enabling modular and versatile synthetic approaches (Sarah L. Mellor & W. Chan, 1997).
Reagent for Fmoc Derivatives
9-Fluorenylmethyl 1-benzotriazolyl carbonate serves as a reagent for the preparation of Fmoc derivatives of amines and amino acids, underlining its critical role in peptide synthesis. This reagent allows for the selective introduction of the Fmoc protecting group, essential for the stepwise construction of peptides and proteins (D. Wardrop & E. G. Bowen, 2003).
Benzazepine Derivatives in Chemical Synthesis
The study of benzazepine derivatives provides insight into hydrogen-bonded assembly in various dimensions, showcasing the structural diversity and potential application of these compounds in developing novel materials or catalysts (Sergio A. Guerrero et al., 2014).
Photocatalysis and Arylation Reactions
Fluorene-derivatives are explored as photocatalysts for decarboxylative arylation of α-amino acids and α-oxy acids, indicating their utility in light-driven synthetic processes that form the basis for creating complex organic molecules (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)18-13-14-27(24-12-6-1-7-17(24)15-18)26(30)31-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-12,18,23H,13-16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXIGCLXARSIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.